1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQQPPFJGOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Derivative Condensation
The primary route involves the reaction of 3-methyl-4-propoxyphenylsulfonyl hydrazine with electrophilic carbonyl compounds. This method leverages the nucleophilic properties of hydrazine to form the pyrazole ring through cyclocondensation. For instance, combining the hydrazine derivative with aldehydes in the presence of catalytic acids (e.g., HCl or H₂SO₄) facilitates imine formation, followed by intramolecular cyclization to yield the pyrazole core. A critical advantage of this approach is its modularity, allowing substitutions at the aldehyde stage to tailor the pyrazole’s aryl group.
Sulfonylation of Preformed Pyrazoles
An alternative strategy involves sulfonylating pre-synthesized pyrazole derivatives. In this method, 1H-pyrazole is treated with 3-methyl-4-propoxyphenylsulfonyl chloride under basic conditions. For example, using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–10°C achieves sulfonamide bond formation with minimal side reactions. This two-step process—pyrazole synthesis followed by sulfonylation—offers precise control over sulfonyl group placement, critical for maintaining regioselectivity.
Reaction Mechanisms and Critical Steps
Cyclocondensation Mechanism
The formation of the pyrazole ring begins with the nucleophilic attack of hydrazine’s amino group on the carbonyl carbon of an aldehyde, generating a hydrazone intermediate. Subsequent proton transfer and dehydration yield an azo compound, which undergoes [3+2] cyclization to form the pyrazole ring. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the aldehyde accelerate this step by polarizing the carbonyl bond.
Sulfonyl Group Introduction
Sulfonylation typically employs chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride intermediate. For instance, treating 3-methyl-4-propoxyphenol with ClSO₃H at 60°C in chloroform produces the corresponding sulfonyl chloride, which is then reacted with 1H-pyrazole in the presence of DIPEA. The use of SOCl₂ ensures complete conversion of sulfonic acid to sulfonyl chloride, avoiding residual acidity that could degrade the pyrazole ring.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. As demonstrated in Table 1, polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance nucleophilicity in methylation reactions, while chlorinated solvents (e.g., DCM) improve sulfonylation yields.
Table 1: Effect of Solvent and Base on Methylation Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | THF | 25–35 | 36 | 0 |
| NaOH | DMF | 25–30 | 24 | 32 |
| KOtBu | THF | 25–30 | 16 | 78 |
Temperature and Time Parameters
Controlled thermolysis is vital to prevent side reactions. For cyclocondensation, maintaining temperatures below 60°C ensures the stability of the hydrazine intermediate, while sulfonylation at 0–10°C minimizes sulfonate ester formation. Extended reaction times (>16 hours) are often necessary for complete conversion in sterically hindered systems.
Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum of this compound exhibits distinct singlet peaks for the pyrazole protons (δ 7.8–8.2 ppm) and a multiplet for the propoxy group (δ 1.0–1.5 ppm). IR stretches at 1160 cm⁻¹ (S=O) and 1540 cm⁻¹ (C=N) further confirm sulfonamide and pyrazole functionalities.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 280.34 [M+H]⁺, consistent with the molecular formula C₁₃H₁₆N₂O₃S. Fragmentation patterns reveal cleavage at the sulfonamide bond, producing ions at m/z 123 (C₇H₇O₂S⁺) and 157 (C₆H₉N₂O⁺).
Industrial Scalability and Challenges
Pilot-Scale Adaptations
The patent-prioritized method using hydrazine hydrate and acrolein in aqueous-organic media (e.g., toluene/water) achieves >90% yields on kilogram scales. Key modifications include continuous flow reactors for exothermic steps and in-line pH monitoring to prevent over-sulfonation.
Chemical Reactions Analysis
Types of Reactions
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding sulfoxides or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfoxides or sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, typically involves several methodologies. These can include cyclocondensation reactions of hydrazines with carbonyl compounds or the use of diazo compounds in cycloaddition reactions. For instance, recent studies have highlighted efficient synthetic routes that yield high purity and yield of pyrazole derivatives through optimized reaction conditions .
Pharmacological Activities
Pyrazole derivatives are known for their diverse pharmacological properties. The compound has been investigated for its potential as:
- Anti-inflammatory Agents: Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and psoriasis .
- Antimycobacterial Activity: Recent studies have evaluated the antimycobacterial properties of various pyrazole derivatives against Mycobacterium tuberculosis. The binding affinity of these compounds to specific enzymes has been assessed, revealing promising results for drug development against tuberculosis .
- CNS Disorders: Some pyrazole derivatives are being explored for their neuroprotective effects and potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study 1: Anti-inflammatory Potential
A study focusing on the anti-inflammatory properties of pyrazole derivatives showed that specific substitutions on the pyrazole ring could enhance efficacy against inflammatory markers. The compound this compound was tested alongside other derivatives, demonstrating a notable reduction in inflammation in preclinical models .
Case Study 2: Antimycobacterial Activity
In a comprehensive evaluation of pyrazole derivatives against Mycobacterium tuberculosis, it was found that certain modifications led to increased binding affinity to the CYP121A1 enzyme. The compound exhibited minimum inhibitory concentrations comparable to known antitubercular agents, suggesting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with key analogs from the evidence:
*Inferred based on structural similarity.
Key Observations:
- In contrast, the methyl and propoxy groups in the target compound are electron-donating, which may improve solubility in non-polar solvents.
- Sulfonyl Linkage Variations: The propylsulfonyl group in introduces a flexible alkyl chain, likely increasing lipophilicity compared to the direct sulfonyl linkage in the target compound.
- Thermal Stability: The high boiling point (487.4°C) of suggests strong intermolecular interactions (e.g., dipole-dipole, van der Waals) due to its chloro and dimethyl substituents .
Analytical Characterization
- Spectroscopy: NMR (¹H, ¹³C) and IR data from confirm regioselectivity and functional group presence. For example, the methyl singlet in appears at δ 2.35 ppm in ¹H-NMR .
- X-ray Crystallography: and provide ORTEP diagrams for analogs, resolving bond lengths and angles critical for structure-activity relationships .
Biological Activity
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is a compound that belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazoles and their derivatives have emerged as significant scaffolds in medicinal chemistry due to their wide range of biological activities, including:
- Antitumor
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Neuroprotective
These compounds have shown promising results in various in vitro and in vivo studies, making them a focal point for drug development .
Chemical Structure and Synthesis
The compound this compound can be synthesized through various chemical reactions involving pyrazole and sulfonamide moieties. The synthesis typically involves:
- Formation of the pyrazole core.
- Introduction of the sulfonyl group via sulfonation reactions.
- Substitution with the propoxy and methyl groups to achieve the desired structure.
The characterization of synthesized compounds is usually confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives, including this compound, has been evaluated against various pathogens. Studies have reported:
- Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL against Gram-positive and Gram-negative bacteria as well as fungi.
- Notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
For instance, compounds with a sulfonamide moiety exhibited enhanced antimicrobial effects compared to their pyrazole counterparts, suggesting a synergistic effect .
Antioxidant Activity
In addition to antimicrobial properties, this compound has demonstrated significant antioxidant activity. The antioxidant capacity was assessed using various assays that measure the ability to scavenge free radicals. Compounds similar to this compound showed promising results compared to standard antioxidants like butylhydroxytoluene (BHT) .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to inhibit cancer cell proliferation has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Key findings include:
- IC50 values indicating effective inhibition of cancer cell growth.
- Mechanistic studies revealing induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrazole derivatives for their antimicrobial properties. Among them, this compound was found to be particularly effective against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer activity, researchers demonstrated that the compound inhibited the growth of A549 cells by inducing cell cycle arrest and apoptosis. Molecular docking studies indicated strong interactions between the compound and target proteins involved in tumor growth regulation, suggesting its potential as a lead compound for further development .
Q & A
Q. Advanced Research Focus
- Stepwise monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction halting points .
- Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling steps to enhance efficiency .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb water in sulfonation reactions .
Evidence from similar compounds shows yields improve by 20–30% when reaction times are carefully controlled .
How does the sulfonyl group’s stability under acidic or basic conditions impact derivatization strategies?
Advanced Research Focus
The sulfonyl group is susceptible to hydrolysis under strong acidic/basic conditions:
- Acidic conditions : Protonation of the sulfonyl oxygen can lead to cleavage; use mild acids (e.g., acetic acid) for deprotection .
- Basic conditions : Nucleophilic attack at the sulfur center may occur; limit exposure to strong bases (e.g., NaOH) .
Stabilize the group via electron-donating substituents on the adjacent phenyl ring .
What methodologies are employed to design and evaluate sulfonated pyrazole derivatives for biological activity?
Q. Advanced Research Focus
- SAR studies : Systematically vary substituents (e.g., propoxy groups) and assess activity against target proteins .
- Docking simulations : Use molecular docking to predict binding affinities to receptors (e.g., cannabinoid receptors) .
- In vitro assays : Screen for cytotoxicity, enzyme inhibition, or antimicrobial activity using standardized protocols .
For example, fluorinated analogs (see ) often exhibit enhanced bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
